molecular formula C6H12O2 B3021168 2-Ethyl-4-methyl-1,3-dioxolane CAS No. 4359-46-0

2-Ethyl-4-methyl-1,3-dioxolane

Cat. No.: B3021168
CAS No.: 4359-46-0
M. Wt: 116.16 g/mol
InChI Key: CSZCLQLJVFLXLI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C₆H₁₂O₂. It is a member of the dioxolane family, which are five-membered cyclic acetals. This compound is known for its stability and is used in various industrial applications, including as a flavoring agent in the food industry .

Mechanism of Action

Target of Action

2-Ethyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C6H12O2

Mode of Action

It has been used as a reagent in the selective ketalization of 1-oxo functions . This suggests that it may interact with its targets by forming ketal linkages, which can alter the chemical structure and properties of the target molecules.

Biochemical Pathways

Its use in ketalization reactions suggests that it may be involved in modifying biochemical pathways by altering the chemical structure of key molecules .

Result of Action

It has been used in the synthesis of certain polymers , suggesting that it may have effects on polymer structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes. The process involves the reaction of propanal with 1,2-ethanediol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Propanal} + \text{1,2-Ethanediol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where the continuous removal of water is essential to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus or molecular sieves .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.

Major Products

Scientific Research Applications

2-Ethyl-4-methyl-1,3-dioxolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Another cyclic acetal with a six-membered ring.

    1,2-Dioxolane: An isomer with adjacent oxygen atoms.

Uniqueness

2-Ethyl-4-methyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCLQLJVFLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863376
Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4359-46-0, 1568-99-6
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4359-46-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-methyl-1,3-dioxolane, cis-
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Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Record name 2-ethyl-4-methyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) in the environment?

A: 2-EMD has been identified as a volatile organic compound emitted from polyester resin manufacturing plants. [] This release occurs during the synthesis of polyester resins, specifically through the cyclic acetalization of vicinal diols in the presence of acid catalysts. []

Q2: How is this compound (2-EMD) connected to propylene carbonate decomposition in lithium-ion batteries?

A: While not directly a product of propylene carbonate decomposition, 2-EMD is structurally similar to identified decomposition products. Research indicates that propylene carbonate oxidation forms radical cations, eventually leading to products like trans-2-ethyl-4-methyl-1,3-dioxolane and cis-2-ethyl-4-methyl-1,3-dioxolane. [] These compounds share the core 1,3-dioxolane structure with 2-EMD, suggesting potential formation pathways from similar precursors.

Q3: Can this compound (2-EMD) be found in drinking water, and if so, what are the implications?

A: Yes, 2-EMD has been detected in drinking water as a contaminant, often alongside related compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane (EDD). [, ] These contaminations are typically traced back to industrial spills, as these compounds are by-products of polyester resin production. [] While not directly causing illness, the presence of 2-EMD and similar compounds significantly impacts the taste and odor of water, leading to public concern and potential anxiety surrounding water quality. [, ]

Q4: How does the structure of this compound (2-EMD) influence its odor profile?

A: While the exact mechanism is not fully understood, research suggests that the structure of 2-EMD, particularly its cyclic acetal structure, plays a crucial role in its odor profile. [] Studies comparing 2-EMD with similar cyclic acetals, such as 5,5-dimethyl-1,3-dioxane (DMD), 2,5,5-trimethyl-1,3-dioxane (TMD), and 2-isopropyl-5,5-dimethyl-1,3-dioxane (IDMD), reveal that even slight structural variations significantly alter the perceived odor. [] This highlights the complex relationship between molecular structure and odor perception.

Q5: How is this compound (2-EMD) detected and analyzed in environmental and biological samples?

A: Gas chromatography-mass spectrometry (GC-MS), coupled with techniques like liquid-liquid extraction (LLE) or cryofocusing, is commonly employed for detecting and quantifying 2-EMD. [, , ] These methods provide high sensitivity and selectivity, enabling the identification and quantification of 2-EMD even at trace levels in complex matrices like water or air samples. [, ]

Q6: Are there any known applications of this compound (2-EMD) in chemical synthesis or other industrial processes?

A: While 2-EMD itself might not be directly used in chemical synthesis, its formation as a by-product during polyester resin production [] suggests potential applications in related fields. Further research is needed to explore its reactivity and potential uses in various chemical reactions or industrial processes.

Q7: What is the significance of studying the cis and trans isomers of this compound?

A: Understanding the behavior of cis and trans isomers of 2-EMD is crucial because they exhibit different chemical reactivities. Studies focusing on hydrogenolysis reactions using LiAlH4–AlCl3 demonstrate that the cis isomer undergoes hydrogenolysis significantly faster than its trans counterpart. [] This difference in reactivity highlights the importance of considering stereochemistry when studying the fate and impact of 2-EMD in various environments.

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